molecular formula C14H14N4O4 B11459796 5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11459796
M. Wt: 302.29 g/mol
InChI Key: MTFBQKCCIWXMDB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine This specific compound is characterized by its unique structure, which includes a methoxyphenyl group and a dihydropyrimido[4,5-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-methoxybenzaldehyde and barbituric acid derivatives.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with barbituric acid derivatives in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the pyrimidine core.

    Methylation: The final step involves methylation of the pyrimidine core using methyl iodide or dimethyl sulfate to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound has shown potential as a bioactive molecule. It is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.

Medicine

In medicinal chemistry, 5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione is investigated for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Lacks the methoxy group, resulting in different chemical properties.

    5-(4-hydroxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Contains a hydroxy group instead of a methoxy group, leading to different reactivity.

    5-(4-chlorophenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione: Contains a chloro group, which affects its chemical behavior.

Uniqueness

The presence of the methoxy group in 5-(4-methoxyphenyl)-1-methyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione imparts unique chemical properties, such as increased electron density and altered reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H14N4O4/c1-18-11-9(12(19)17-14(18)21)10(15-13(20)16-11)7-3-5-8(22-2)6-4-7/h3-6,10H,1-2H3,(H2,15,16,20)(H,17,19,21)

InChI Key

MTFBQKCCIWXMDB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)OC)C(=O)NC1=O

Origin of Product

United States

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